1-(1H-Benzotriazol-1-yl)-2-phenylethan-1-one
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Description
1-(1H-Benzotriazol-1-yl)-2-phenylethan-1-one is a chemical compound that is part of the benzotriazole family . Benzotriazole is a versatile molecule with a wide range of activities like antibacterial, antiprotozoal, antiulcer, anthelmintic, and antiproliferative activity .
Synthesis Analysis
The synthesis of this compound involves the use of benzotriazole methodology. Benzotriazole-mediated amino-alkylations have greatly broadened the utility of Mannich-type condensations to the general o-aminoalkylation of phenols . A variety of halogenated synthons have been advantageously replaced by benzotriazole surrogates, with benefits in terms of increased stability and reduced toxicity .Molecular Structure Analysis
The solid-state structure of this compound shows that this compound crystallizes forming intermolecular N⋯HO hydrogen bonds, rather than intramolecular ones . Factors contributing to this choice of hydrogen-bonding mode are discussed .Chemical Reactions Analysis
Benzotriazole derivatives are known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . Their specific reactivity is discussed and illustrated with various examples ranging from methodology in organic chemistry to the total synthesis of complex structures .Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, O-(1H-Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective measures .
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14(10-11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)15-16-17/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEZSKZKZJDSSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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